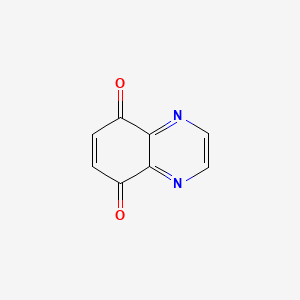

Quinoxaline-5,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLUWAJFYKILGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=NC=CN=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463268 | |

| Record name | 5,8-Quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15250-38-1 | |

| Record name | 5,8-Quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Quinoxaline 5,8 Dione

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the quinoxaline-5,8-dione core often rely on multi-step procedures involving condensation, oxidation, and substitution reactions.

Condensation Reactions with Dicarbonyl Precursors

A cornerstone of quinoxaline (B1680401) synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org This approach, known as the Hinsberg reaction, is a widely used and effective method. mdpi.com In the context of quinoxaline-5,8-dione, the synthesis typically starts from a substituted 1,2-diaminobenzene derivative which is then condensed with a suitable dicarbonyl precursor like glyoxal (B1671930) or 2,3-butanedione (B143835). mdpi.com The resulting quinoxaline is subsequently oxidized to yield the desired 5,8-dione.

A common precursor for this route is 2,3-diamino-1,4-dimethoxybenzene. This intermediate can be condensed with glyoxal to form 5,8-dimethoxyquinoxaline (B8634984). Subsequent oxidative demethylation of the dimethoxy derivative yields quinoxaline-5,8-dione. niscpr.res.in

Table 1: Examples of Condensation Reactions for Quinoxaline-5,8-dione Synthesis

| o-Phenylenediamine (B120857) Derivative | Dicarbonyl Precursor | Resulting Quinoxaline | Subsequent Steps |

| 2,3-Diamino-1,4-dimethoxybenzene | Glyoxal | 5,8-Dimethoxyquinoxaline | Oxidative demethylation |

| 2,3-Diamino-1,4-dimethoxybenzene | 2,3-Butanedione | 2,3-Dimethyl-5,8-dimethoxyquinoxaline | Oxidative demethylation |

Oxidation-Based Syntheses

Oxidation is a critical step in many synthetic pathways to quinoxaline-5,8-dione. Often, a pre-formed quinoxaline with electron-donating groups at the 5 and 8 positions, such as methoxy (B1213986) groups, is subjected to oxidation. mdpi.com Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation, converting the dimethoxyquinoxaline to the corresponding 5,8-dione in good yields. mdpi.com

Another strategy involves the oxidation of a dihydroxyquinoxaline intermediate. For instance, 2,3-dimethyl-5,8-dihydroxyquinoxaline can be oxidized to the corresponding dione (B5365651). mdpi.com Aerial oxidation in the presence of a base has also been reported for the aromatization and oxidation of cycloadducts derived from quinoxaline-5,8-dione. mdpi.com

Nitration and Reduction Sequences of Aromatic Systems

A frequently employed strategy to introduce the necessary amino groups for the quinoxaline ring formation involves the nitration of an appropriate aromatic precursor, followed by reduction. mdpi.comniscpr.res.in A typical starting material for this sequence is 1,4-dimethoxybenzene (B90301). mdpi.comniscpr.res.in

The synthesis proceeds as follows:

Nitration: 1,4-Dimethoxybenzene is nitrated to introduce two nitro groups onto the aromatic ring, yielding 1,4-dimethoxy-2,3-dinitrobenzene (B1196538). mdpi.comniscpr.res.in Careful control of reaction conditions is crucial to achieve the desired regioselectivity. mdpi.com

Reduction: The dinitro compound is then reduced to the corresponding 2,3-diamino-1,4-dimethoxybenzene. mdpi.comniscpr.res.in Various reducing agents can be employed for this step. mdpi.com

Condensation and Oxidation: The resulting diamine is then condensed with a dicarbonyl compound, followed by oxidation to furnish the quinoxaline-5,8-dione. mdpi.com

This multi-step process, while effective, often requires purification of intermediates. mdpi.com

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and atom-economical methods for quinoxaline synthesis.

Transition-Metal-Free Approaches

Growing concerns over the cost, toxicity, and removal of transition-metal catalysts have spurred the development of metal-free synthetic routes. cncb.ac.cnrsc.org These methods often utilize readily available and less hazardous reagents. While specific examples focusing solely on quinoxaline-5,8-dione are emerging, the broader field of quinoxaline synthesis has seen significant progress in this area. cncb.ac.cnrsc.orgdntb.gov.ua These strategies often rely on the use of organocatalysts or simply heating the reactants in a suitable solvent. researchgate.net The development of transition-metal-free methods for the direct synthesis of quinoxaline-5,8-diones from simple precursors remains an active area of research.

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. sapub.orgnih.govraco.cat For the synthesis of quinoxaline derivatives, one-pot procedures have been developed that combine condensation and oxidation steps. mtieat.org

An example of a one-pot approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method generates the 1,2-diaminobenzene and the dicarbonyl species in situ, which then condense to form the quinoxaline ring. nih.gov While not yet specifically detailed for quinoxaline-5,8-dione itself, the adaptation of such one-pot strategies holds promise for its streamlined synthesis. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has also been explored as an effective medium for the one-pot synthesis of quinoxaline derivatives at room temperature, offering high yields and easy solvent recovery. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. e-journals.in This approach has been widely adopted for the synthesis of the quinoxaline scaffold, primarily through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. e-journals.innih.gov The benefits include dramatically reduced reaction times—often from hours to mere minutes—and the feasibility of conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry. e-journals.inresearchgate.net

In a typical microwave-assisted procedure for quinoxaline derivatives, a mixture of a diamine and a dicarbonyl compound, sometimes combined with a catalyst or a mineral support like acidic alumina, is subjected to microwave irradiation. researchgate.netjocpr.com This method has proven effective for a diverse range of substrates, affording excellent yields of 80-97%. e-journals.inresearchgate.net For instance, the reaction of benzene-1,2-diamine with benzil (B1666583) can be completed in minutes with high yields using this technology. researchgate.net

While this methodology is well-established for the general quinoxaline framework, specific reports detailing the final oxidative demethylation of a precursor like 5,8-dimethoxyquinoxaline to quinoxaline-5,8-dione under microwave irradiation are not extensively covered in the reviewed literature. However, the efficiency of microwave heating in other quinoxaline syntheses suggests its potential applicability to this transformation, representing an area for future investigation. udayton.edu

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | DMSO, Microwave | 3.5 min | 80-90% | e-journals.in |

| o-Phenylenediamine, Benzil | Acidic Alumina, Microwave (Solvent-free) | 3 min | 96% | researchgate.net |

| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂, Microwave | 1-2.5 min | 94% | jocpr.com |

| Isatin, o-Phenylenediamine | Xylene, Microwave | 2-4 min | 92% | ijirset.com |

| Substituted 1,2-diamines, 1,2-diketones | Solvent-free, Microwave | 3-10 min | 82-96% | nih.gov |

Visible Light-Mediated Transformations

The use of visible light as a renewable energy source for promoting chemical reactions has gained significant traction, offering an eco-friendly alternative to traditional synthetic methods. arkat-usa.org For the synthesis of quinoxalines, photocatalysis using organic dyes like Rose Bengal has been shown to be effective. arkat-usa.orgchim.it This approach typically involves the condensation of an o-phenylenediamine with a suitable precursor, such as an α-hydroxy ketone, at room temperature. arkat-usa.org

The mechanism often involves the photocatalyst absorbing visible light and promoting the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, which then condenses with the diamine. arkat-usa.orgchim.it This metal-free approach has been successfully applied to a library of quinoxaline derivatives, achieving good to excellent yields. arkat-usa.org Another reported visible-light-induced method involves the copper(I)-catalyzed C-N coupling between o-phenylenediamines and terminal alkynes. researchgate.net

The direct application of these visible light-mediated protocols for the synthesis of quinoxaline-5,8-dione has not been explicitly detailed. The common synthetic route to quinoxaline-5,8-dione proceeds through a 5,8-dimethoxy-substituted intermediate, which requires a final oxidation step. niscpr.res.innih.gov The adaptation of photocatalytic methods for this specific oxidative demethylation step remains a subject for further exploration.

Catalytic Methodologies

Catalysis is central to the efficient synthesis of the quinoxaline ring system. The most conventional route involves the acid-catalyzed condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound. ias.ac.in However, a vast array of more advanced catalytic systems has been developed to improve reaction efficiency, selectivity, and sustainability. chim.itmdpi.com These include heterogeneous catalysts like acidic alumina, zeolites, and mesoporous metal oxides (e.g., ZrO₂/MxOy), which offer advantages in terms of easy separation and recyclability. researchgate.netchim.it Nanoparticle-supported catalysts, such as cobalt nanoparticles, have also demonstrated excellent activity and stability over multiple reaction cycles. mdpi.com

The specific synthesis of quinoxaline-5,8-dione typically does not involve a single catalytic condensation but is a multi-step process starting from 1,4-dimethoxybenzene. niscpr.res.innih.gov Each step in this sequence relies on specific reagents or catalysts:

Nitration: The initial dinitration of 1,4-dimethoxybenzene is a critical step. Reagents like a nitrating mixture (HNO₃/CH₃COOH) or more selective systems such as NO₂/BF₃ are used. niscpr.res.innih.gov

Reduction: The resulting dinitro compound is reduced to 2,3-diamino-1,4-dimethoxybenzene. A common method for this transformation is the use of tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). niscpr.res.in

Condensation: The synthesized diamine is then condensed with a 1,2-dicarbonyl compound, such as benzil, to form the quinoxaline ring. This step can be catalyzed by acids. niscpr.res.in

Oxidative Demethylation: The final and key step is the oxidation of the 5,8-dimethoxyquinoxaline precursor to the target quinoxaline-5,8-dione. niscpr.res.in Chromium trioxide (CrO₃) in acetic acid has been used for this purpose. nih.gov

Regioselectivity and Stereocontrol in Quinoxaline-5,8-dione Synthesis

Regioselectivity is a paramount consideration in the synthesis of unsymmetrically substituted quinoxalines. In the context of quinoxaline-5,8-dione synthesis starting from 1,4-dimethoxybenzene, the control of regiochemistry is crucial during the initial electrophilic nitration step. nih.gov The nitration can potentially yield two different isomers: the desired 1,4-dimethoxy-2,3-dinitrobenzene and the undesired 1,4-dimethoxy-2,5-dinitrobenzene. nih.gov

Research has shown that the choice of nitrating agent significantly impacts the regiochemical outcome. nih.gov

Using a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid often leads to mixtures of isomers. niscpr.res.in

A combination of NO₃/O₃ in dichloromethane (B109758) at 0 °C resulted in an 81% yield but with poor selectivity, giving a nearly 1:1 ratio of the 2,3-dinitro and 2,5-dinitro isomers. nih.gov

In contrast, employing nitronium tetrafluoroborate (B81430) (NO₂/BF₃) in dimethoxyethane at -50 °C provides the 1,4-dimethoxy-2,3-dinitrobenzene isomer with excellent regioselectivity (100:0) in 76% yield. nih.gov

This high degree of regiocontrol is vital for an efficient synthetic pathway, as it obviates the need for challenging separation of isomers later in the sequence. nih.gov

Stereocontrol is generally not a factor in the synthesis of the core quinoxaline-5,8-dione structure, as the final molecule is planar and does not possess any stereocenters.

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction yields and efficiency is a primary goal in synthetic chemistry. For quinoxaline synthesis, studies have demonstrated that several factors, including the choice of solvent, catalyst, and energy input (conventional vs. microwave), can be fine-tuned to maximize output and minimize reaction times. ias.ac.inthieme-connect.com

The use of green and unconventional solvent systems has been explored. A protocol using a 1:1 mixture of polyethylene (B3416737) glycol (PEG-600) and water at room temperature was found to be optimal, affording a 98% yield in just 10 minutes for the reaction between benzil and o-phenylenediamine. ias.ac.in This significantly outperforms the reaction in water (6 hours, 59% yield) or pure PEG (20 minutes, 83% yield) alone. ias.ac.in Similarly, conducting the reaction in methanol (B129727) at ambient temperature can provide excellent yields in as little as one minute without a catalyst. thieme-connect.com

| Solvent | Time (min) | GC Conversion (%) | Isolated Yield (%) | Reference |

| Methanol | 1 | 99 | 93 | thieme-connect.com |

| Ethanol | 1 | 99 | 85 | thieme-connect.com |

| Acetonitrile | 1 | 96 | 89 | thieme-connect.com |

| Water | 1 | 75 | 68 | thieme-connect.com |

| Toluene | 1 | 55 | 50 | thieme-connect.com |

Nitration of 1,4-dimethoxybenzene to its 2,3-dinitro derivative yielded 92%. niscpr.res.in

Reduction of the dinitro compound with Sn/HCl gave the corresponding diamine. niscpr.res.in

Condensation with benzil afforded 5,8-dimethoxy-2,3-diphenylquinoxaline (B12916937) in 80% yield. niscpr.res.in

The final oxidative demethylation step is the key transformation to the dione. niscpr.res.in

Chemical Reactivity and Transformation of Quinoxaline 5,8 Dione

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. In this context, quinoxaline-5,8-dione derivatives act as electron-deficient dienophiles, readily reacting with electron-rich dienes. This approach is highly effective for synthesizing polycyclic and heterocyclic systems, which are valuable in medicinal chemistry and materials science. niscpr.res.inniscpr.res.in The reaction of substituted quinoxaline-5,8-diones provides an attractive route to cycloadducts that are key intermediates for various natural products. niscpr.res.inniscpr.res.in

The regioselectivity of Diels-Alder reactions involving quinoxaline-5,8-dione is a critical aspect that determines the structure of the final product. Computational studies, using methods like AM1, have been employed to investigate and predict the regiospecific attack of dienes on either the quinonoid or the heterocyclic ring of the quinoxaline (B1680401) quinone. niscpr.res.inniscpr.res.in

Research has shown that the regiochemistry of the cycloaddition is significantly controlled by the position of the nitrogen atoms in the heterocyclic ring relative to the quinone's carbonyl groups. rsc.org For instance, in reactions with asymmetric dienes, the substitution pattern on the quinoxaline ring directs the orientation of the incoming diene. Cycloadditions involving 6,7-dichloroquinoline-5,8-dione (B1222834) have been studied, where the electronic effects of the chloro substituents influence the reaction's outcome. mdpi.com Similarly, in reactions with azanaphthoquinones, a 2-carbonyl group relative to the ring nitrogen leads to a nearly regiospecific cycloaddition, whereas a 4-carbonyl group results in a regioselective but less specific reaction. rsc.org

Quinoxaline-5,8-dione and its derivatives are effective dienophiles in [4+2] cycloaddition reactions due to the electron-withdrawing nature of the quinone system and the pyrazine (B50134) ring. mdpi.comnih.gov They readily react with a variety of electron-rich dienes.

Notable examples include reactions with:

Silyloxyl dienes: 2,3-Dimethylquinoxaline-5,8-dione reacts with Danishefsky's diene (trans-1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene) in refluxing benzene (B151609) to afford the oxidized cycloadduct directly in good yield. mdpi.com

Isoprene (B109036): Quinoxaline-5,8-dione undergoes cycloaddition with isoprene, and the resulting adduct can be aromatized via aerial oxidation to yield 7-methylbenzo[g]quinoxaline-5,10-dione. mdpi.comnih.gov

1,3-Cyclohexadiene (B119728): Cycloaddition with 1,3-cyclohexadiene produces initial 1:1 cycloadducts which can be isolated. mdpi.com These adducts can be further converted into diazaanthraquinones. mdpi.com

The reactivity of the quinoxaline-dione as a dienophile provides a direct route to highly substituted diazaanthraquinones. mdpi.comnih.gov

The primary application of Diels-Alder reactions with quinoxaline-5,8-dione is the synthesis of complex polycyclic adducts. rsc.org The initial cycloadducts are often not isolated but are subjected to subsequent reactions like tautomerization, oxidation, or thermal elimination to yield stable, aromatic polycyclic systems. mdpi.com

For example, the reaction of 2,3-dimethylquinoxaline-5,8-dione with 1,3-cyclohexadiene yields an initial 1:1 cycloadduct. mdpi.com This adduct can be oxidized with silver oxide, followed by thermal elimination of ethylene, to produce 2,3,7,8-tetramethylbenzo[g]quinoxaline-5,10-dione in high yield. mdpi.com Similarly, reacting quinoxaline-5,8-dione with isoprene leads to the formation of 7-methylbenzo[g]quinoxaline-5,10-dione, a key intermediate for further functionalization. mdpi.comnih.gov These reactions demonstrate a robust strategy for building complex molecular scaffolds, such as diazaanthraquinones and other fused heterocyclic systems, from relatively simple precursors. rsc.orgmdpi.com

Table 1: Examples of Diels-Alder Reactions with Quinoxaline-5,8-dione Derivatives

| Dienophile | Diene | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2,3-Dimethylquinoxaline-5,8-dione | Danishefsky's diene | Benzene, reflux | Oxidized cycloadduct (91) | 71% | mdpi.com |

| 2,3-Dimethylquinoxaline-5,8-dione | 1,3-Cyclohexadiene | - | 1:1 Cycloadduct (86) | - | mdpi.com |

Nucleophilic Reactions

The electrophilic character of the quinone ring in quinoxaline-5,8-dione makes it susceptible to attack by nucleophiles. These reactions can proceed via either substitution or addition mechanisms, leading to a wide range of functionalized derivatives.

Nucleophilic aromatic substitution (SNAAr) is a common reaction pathway for halo-substituted quinoxaline-5,8-diones. The presence of electron-withdrawing halogen atoms on the quinone ring facilitates the displacement by various nucleophiles.

For instance, 6,7-dichloro-5,8-quinoxalinedione is a key substrate that readily undergoes substitution. mdpi.com It can react with dinucleophiles like 4-methoxy-1,2-phenylenediamine to form angulated, annulated products. nih.gov In some cases, the reaction pathway can be complex; the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives resulted in an unexpected nucleophilic substitution at the C7 position, leading to rearranged polycyclic products like 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. nih.gov

Microwave-assisted synthesis has been shown to accelerate nucleophilic substitution reactions on 6-fluoroquinoxalines with various amines and nitrogen-containing heterocycles, often resulting in high yields. mdpi.com The reaction of chloro-quinoxalines with amines, such as N-methylpiperazine, is another example of nucleophilic substitution used to build complex molecules. nih.gov

Nucleophilic addition to the carbon-carbon double bonds of the quinone ring is another important transformation of quinoxaline-5,8-dione. This reaction is often followed by re-aromatization or other subsequent steps. The mechanism can sometimes be difficult to distinguish from substitution, and in some cases, both may occur. nih.gov

A Michael-type addition mechanism has been proposed for the reaction of amines with 1,4-naphthoquinones, a related class of compounds, to form N-arylaminoquinolinedione derivatives. nih.gov In the context of quinoxaline-5,8-diones, the reaction of 6,7-dichloro-5,8-quinoxalinedione with certain nucleophiles can be described as proceeding through either nucleophilic addition or substitution. nih.gov For example, the reaction with 4-nitro-1,2-phenylenediamine led only to the initial addition product without subsequent ring closure, due to the reduced basicity of the amine. nih.gov This highlights how the nature of the nucleophile can determine the final product in these complex reaction cascades.

Table 2: Examples of Nucleophilic Reactions with Quinoxaline-dione Derivatives

| Substrate | Nucleophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 6,7-Dichloro-5,8-quinoxalinedione | 4-Methoxy-1,2-phenylenediamine | - | Angulated annulated product (42) | nih.gov |

| 6,7-Dichloro-5,8-quinoxalinedione | 4-Nitro-1,2-phenylenediamine | - | Addition product (43) | nih.gov |

| 6,7-Dichloroquinoline-5,8-dione | 2-Aminopyridine derivatives | - | Rearranged polycyclic product (6) | nih.gov |

| 6-Fluoroquinoxalines | Various amines | Microwave, DMSO | 6-Aminoquinoxalines | mdpi.com |

| 2-Chloroquinoxalines | N-Methylpiperazine | Microwave | Substituted quinoxaline | nih.gov |

Functionalization and Derivatization Strategies

The strategic functionalization of quinoxaline-5,8-dione is crucial for modulating its chemical and biological properties. Key strategies include halogenation, amination, the introduction of carbon-based substituents, and the construction of fused ring systems.

Halogenation and Amination

Halogenation of the quinoxaline-5,8-dione core provides key intermediates for further derivatization, particularly through nucleophilic substitution reactions. For instance, the presence of electron-withdrawing groups at position 5 can direct halogenation to the 6-position. This resulting 6-halo-quinoxaline-5,8-dione can then undergo nucleophilic aromatic substitution with various amines. An example is the reaction of 6-chloro-quinoxaline-5,8-dione with 3-fluoroaniline, which requires careful control of reaction conditions to yield 6-((3-fluorophenyl)amino)-5,8-dione and avoid side reactions.

Amination can also be achieved directly. The reaction of 6,7-dichloro-5,8-quinoxalinedione with dinucleophilic reagents like 4-methoxy-1,2-phenylenediamine can lead to condensation and the formation of angulated annelated products. nih.gov Similarly, treatment of a quinone precursor with N-chlorosuccinimide can introduce a chlorine atom, which can subsequently be displaced by an amine. nih.gov The amino groups on the quinoxaline ring can also react with various electrophiles, highlighting their utility in building more complex molecules. smolecule.com

Table 1: Examples of Halogenation and Amination Reactions

| Starting Material | Reagent(s) | Product | Reference |

| Quinoxaline-5,8-dione derivative | N-chlorosuccinimide | 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione | nih.gov |

| 6-Chloro-5,8-quinoxalinedione | 3-Fluoroaniline | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |

| 6,7-Dichloro-5,8-quinoxalinedione | 4-Methoxy-1,2-phenylenediamine | Angulated annelated product | nih.gov |

Introduction of Alkyl, Aryl, and Heterocyclic Substituents

The introduction of alkyl, aryl, and heterocyclic moieties onto the quinoxaline-5,8-dione framework is a common strategy to diversify its structure and properties. These substituents can be introduced through various synthetic methods, including condensation and cross-coupling reactions.

The classical synthesis of quinoxaline derivatives often involves the condensation of 1,2-arylenediamines with α-dicarbonyl compounds. mtieat.org This approach allows for the incorporation of substituents on the pyrazine ring. For example, the reaction of o-phenylenediamine (B120857) with 2,3-butanedione (B143835) followed by oxidation yields 2,3-dimethyl-quinoxaline-5,8-dione. mdpi.com

More advanced methods enable the direct C-H functionalization of the quinoxalin-2(1H)-one core. Photochemical methods have been developed for the C-3 alkylation of quinoxalin-2-ones using various radical precursors. chim.it Similarly, aryl groups can be introduced. For instance, a reaction using anilines as coupling partners with quinoxalin-2-ones can selectively occur at the para-position of the aniline (B41778). chim.it

Heterocyclic substituents can also be incorporated. For example, refluxing 2,3-diamino-1,4-naphthoquinone with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione in glacial acetic acid yields 2,3-di(1H-pyrrol-2-yl)benzo[g]quinoxaline-5,10-dione. mdpi.com

Table 2: Examples of Alkyl, Aryl, and Heterocyclic Substituent Introduction

| Starting Material | Reagent(s) | Product | Reference |

| o-Phenylenediamine, 2,3-butanedione | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 2,3-Dimethyl-quinoxaline-5,8-dione | mdpi.com |

| 2,3-Diamino-1,4-naphthoquinone | 1,2-Di(1H-pyrrol-2-yl)ethane-1,2-dione | 2,3-Di(1H-pyrrol-2-yl)benzo[g]quinoxaline-5,10-dione | mdpi.com |

| Quinoxalin-2-one | Perfluorobenzoyl cyclobutanone (B123998) oxime (photochemical) | C-3 alkylated quinoxalin-2-one | chim.it |

Annulation Reactions to Form Fused Heterocycles

Annulation reactions involving the quinoxaline-5,8-dione system lead to the formation of polycyclic heteroaromatic compounds. These reactions often utilize the reactivity of the quinone ring in cycloaddition reactions or the functional groups on the pyrazine ring for ring closure.

Diels-Alder reactions are a powerful tool for constructing fused ring systems. Quinoxaline-5,8-diones can act as dienophiles in [4+2] cycloaddition reactions with various dienes to produce highly substituted diazaanthraquinones. mdpi.comacs.org

Furthermore, intramolecular cyclizations can be employed to build fused heterocycles. For example, N-propargyl aniline derivatives can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination to yield quinoxalines. rsc.org Another strategy involves the reaction of 2,3-diamino-1,4-naphthoquinone with other dicarbonyl compounds, such as naphthalene-1,2-dione, to form dibenzo[a,i]phenazine-8,13-dione. mdpi.com The reaction of 6,7-dichloro-5,8-quinoxalinedione with dinucleophilic reagents can also lead to the formation of fused systems. nih.gov

Table 3: Examples of Annulation Reactions

| Starting Material(s) | Reaction Type | Product | Reference |

| Quinoxaline-5,8-dione, Polarized diene | Diels-Alder [4+2] Cycloaddition | Diazaanthraquinone derivative | mdpi.com |

| N-Propargyl aniline derivative | Intramolecular hydroamination | Quinoxaline derivative | rsc.org |

| 2,3-Diamino-1,4-naphthoquinone, Naphthalene-1,2-dione | Condensation/Annulation | Dibenzo[a,i]phenazine-8,13-dione | mdpi.com |

Redox Chemistry of Quinoxaline-5,8-dione Systems

The redox behavior of quinoxaline-5,8-dione systems is a key aspect of their chemistry, influencing their reactivity and potential applications in areas such as materials science and medicinal chemistry. d-nb.info The quinone moiety is inherently redox-active, capable of undergoing reversible reduction and oxidation processes.

Electrochemical Reduction and Oxidation Mechanisms

The electrochemical reduction of quinoxaline-5,8-dione and its derivatives has been studied using techniques like cyclic voltammetry. In aprotic solvents, the reduction often proceeds through multiple steps. The first reduction process is typically a one-electron transfer to form a radical anion. researchgate.net The reduction potentials are sensitive to the nature and position of substituents on the quinoxaline ring. Electron-withdrawing groups generally make the reduction more facile (occur at less negative potentials), while electron-donating groups have the opposite effect. researchgate.net

For example, substituting a hydrogen atom with a fluorine or trifluoromethyl group on the quinoxaline ring leads to a positive shift in the reduction potential. researchgate.net The electrochemical reduction of some pyrido[2,3-b]quinoxalines in a hydroorganic medium results in the formation of the corresponding 5,10-dihydro compounds through a single 2e- polarographic wave. cdnsciencepub.com The oxidation of these systems can regenerate the quinoxaline-dione structure.

Electron Transfer Processes

Electron transfer is a fundamental process in the chemistry of quinoxaline-5,8-diones. Photoinduced electron transfer (PET) has been observed in systems containing this moiety. For instance, irradiation of a mixture of 6-bromo-7-methoxy-5,8-quinoxalinedione and 1,1-diarylethylene derivatives can lead to the formation of naphtho[1,2-g]quinoxaline-7,12-diones, a reaction that is believed to involve a PET process. nih.gov

The ability of quinoxaline derivatives to participate in electron transfer is also central to their use as electron-transporting materials in organic electronic devices. d-nb.infobeilstein-journals.org The introduction of quinoxaline units into metal-organic frameworks (MOFs) can induce photochromism through an electron transfer mechanism from a donor ligand to the quinoxaline unit upon irradiation, leading to the formation of organic radicals. acs.org The electron-accepting ability of these compounds can be correlated with their biological activity in some cases, where a lower LUMO energy is associated with higher activity. nih.gov

Stability of Redox States and Intermediates

The electrochemical behavior of quinoxaline-5,8-dione is characterized by its ability to undergo sequential electron transfers, forming distinct and characterizable redox states. The stability of these states—primarily the semiquinone radical anion and the fully reduced dihydroquinoxaline dianion—is fundamental to its chemical reactivity and biological activity. This stability is governed by the electronic structure of the heterocyclic quinone system, the nature of any substituents, and the properties of the surrounding medium, such as pH.

Semiquinone Radical Anion (One-Electron Reduction)

The initial step in the reduction of quinoxaline-5,8-dione is the acceptance of a single electron to form a semiquinone radical anion (Q•⁻). While free radicals are often highly reactive, the semiquinone intermediate of quinoxaline-5,8-dione exhibits a degree of stability due to the extensive delocalization of the unpaired electron across the entire aromatic and pyrazine ring system. nih.govresearchgate.net This delocalization distributes the radical character, reducing its reactivity compared to more localized radicals.

The formation and stability of these radical anions have been confirmed experimentally using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which directly detects species with unpaired electrons. nih.govresearchgate.netpsu.edu Studies on various quinoxaline derivatives have demonstrated that the generation of radical anions is a key feature of their redox chemistry. researchgate.netpsu.eduacs.org

The stability and the potential at which this reduction occurs are significantly influenced by substituents on the quinoxaline ring.

Electron-withdrawing groups (e.g., chloro, fluoro) facilitate reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This results in a more positive reduction potential, making the compound easier to reduce and often enhancing the stability of the resulting radical anion. mdpi.com

Electron-donating groups (e.g., methyl, amino) have the opposite effect, making the reduction potential more negative. nih.gov

This relationship allows for the fine-tuning of the molecule's redox properties for specific applications, such as in the design of inhibitors or redox-active materials. nih.gov

Dihydroquinoxaline Dianion (Two-Electron Reduction)

The acceptance of a second electron reduces the semiquinone radical anion to a dianion (Q²⁻), the fully reduced state. In protic environments, this dianion is readily protonated to form the neutral 5,8-dihydroxyquinoxaline, also known as the hydroquinone (B1673460) form. researchgate.netmdpi.com

Electrochemical Characterization Data

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of quinoxaline-5,8-dione. It provides data on the reduction potentials (E½) of the electron transfer steps. The potential values indicate the ease of reduction, with more positive values corresponding to more powerful oxidizing agents.

The following table presents representative one-electron reduction potentials for quinoxaline-5,8-dione and a substituted derivative to illustrate the impact of substituents.

| Compound | Substituent(s) | One-Electron Reduction Potential (E½ vs. NHE, pH 7) | Reference |

|---|---|---|---|

| Quinoxaline-5,8-dione | None | -163 mV | nih.gov |

| 2,3-Dimethylquinoxaline-5,8-dione | 2,3-dimethyl (electron-donating) | -211 mV | nih.gov |

This table is based on published data and illustrates how electron-donating groups make the reduction potential more negative, indicating that the compound is harder to reduce.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Quinoxaline-5,8-dione in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbon atoms.

The ¹H NMR spectrum of Quinoxaline-5,8-dione is characterized by its simplicity, which reflects the molecule's symmetry. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays two distinct singlets. A downfield singlet appears at approximately 9.08 ppm, corresponding to the two equivalent protons on the pyrazine (B50134) ring (H-2 and H-3). Another singlet is observed around 7.27 ppm, which is assigned to the two equivalent protons on the quinone ring (H-6 and H-7). The singlet nature of these peaks confirms the absence of adjacent protons, which is consistent with the molecular structure.

Table 1: ¹H NMR Chemical Shifts for Quinoxaline-5,8-dione

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H-2, H-3 | 9.08 | Singlet | CDCl₃ |

Data sourced from reference aau.edu.et

The ¹³C NMR spectrum provides further confirmation of the structure of Quinoxaline-5,8-dione. The spectrum shows four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule. The most downfield signal, appearing at approximately 182.6 ppm, is characteristic of the carbonyl carbons (C-5 and C-8) of the quinone moiety. The carbons of the pyrazine ring (C-2 and C-3) resonate around 149.1 ppm. The remaining two signals at 143.7 ppm and 138.7 ppm are assigned to the quaternary carbons (C-4a, C-8a) and the proton-bearing carbons (C-6, C-7) of the benzene (B151609) ring, respectively. aau.edu.et

Table 2: ¹³C NMR Chemical Shifts for Quinoxaline-5,8-dione

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C-5, C-8 | 182.6 | CDCl₃ |

| C-2, C-3 | 149.1 | CDCl₃ |

| C-4a, C-8a | 143.7 | CDCl₃ |

Data sourced from reference aau.edu.et

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in Quinoxaline-5,8-dione. The IR spectrum exhibits characteristic absorption bands that confirm its molecular structure. A strong absorption peak observed around 1673 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone in the quinone ring. The band at approximately 1603.1 cm⁻¹ corresponds to the C=N stretching vibrations within the pyrazine ring. Aromatic C-H stretching is confirmed by the weak band at 3044.4 cm⁻¹, while other fingerprint region bands, such as the one at 1313.9 cm⁻¹ and 1086.6 cm⁻¹, relate to various C-C and C-N stretching and bending vibrations within the heterocyclic framework. aau.edu.et

Table 3: Key IR Absorption Bands for Quinoxaline-5,8-dione

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3044.4 | Aromatic C-H Stretch |

| 1673 | C=O Stretch (Quinone) |

| 1603.1 | C=N Stretch (Pyrazine) |

| 1313.9 | C-C / C-N Stretch |

Data sourced from reference aau.edu.et

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the crystal packing and material properties.

Photoluminescence Spectroscopy and Luminescent Properties

Photoluminescence (PL) spectroscopy is a powerful tool used to investigate the electronic excited states of molecules and their de-excitation pathways via the emission of light. Quinoxaline-based compounds are known to be a versatile class of luminescent materials, with applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net Their emission characteristics are typically governed by intramolecular charge transfer (ICT) phenomena.

Despite the broad interest in the luminescence of the quinoxaline (B1680401) family, specific photoluminescence data (such as excitation/emission maxima and quantum yields) for the unsubstituted Quinoxaline-5,8-dione are not prominently featured in the available literature. Research in this area tends to concentrate on derivatives where donor and acceptor groups are strategically introduced to tune the emission color and efficiency. rsc.orgscispace.com

Quinoxaline and its derivatives can act as ligands, coordinating with metal ions to form complexes with interesting photophysical properties. A key process in the luminescence of such complexes is the ligand-to-metal energy transfer (LMET), often referred to as the "antenna effect." In this mechanism, the organic ligand absorbs light energy and transfers it to the central metal ion, which then emits light from its own excited state.

This phenomenon has been particularly well-studied in lanthanide complexes of the isomeric quinoxaline-2,3(1H,4H)-dione. rsc.org In these systems, the ligand absorbs UV light, populating its singlet excited state, which then undergoes intersystem crossing to a triplet state. The energy from this triplet state is subsequently transferred to the emissive energy levels of the lanthanide ion (e.g., Eu³⁺ or Tb³⁺), resulting in the characteristic sharp emission lines of the metal. rsc.org While this illustrates the principle, specific studies detailing the LMET mechanisms for complexes involving Quinoxaline-5,8-dione as the ligand were not identified in the searched literature. The potential for Quinoxaline-5,8-dione to act as an antenna ligand is plausible, but its efficiency and the specific pathways would depend on the energetic alignment of its excited states with those of the coordinated metal ion.

Quantum Chemical and Computational Investigations of Quinoxaline 5,8 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the fundamental properties of molecular systems. nih.gov By providing insights into electronic structure and reactivity, DFT methods enable a detailed understanding of compounds like quinoxaline-5,8-dione. These theoretical calculations are crucial for predicting molecular behavior and guiding the synthesis of new derivatives with tailored properties. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine these optimized structures. researchgate.net This process yields important structural parameters such as bond lengths and bond angles. For instance, in a related quinoxaline-2,3-dione derivative, the C=O bond lengths were calculated to be 1.215 Å and 1.217 Å. researchgate.net The planarity of the quinoxaline ring system is a key feature, with theoretical studies confirming the delocalization of electrons across the fused ring structure. This electronic delocalization is critical to the molecule's stability and its chemical properties. The electronic structure of quinoxaline-5,8-dione is characterized by the distribution of electrons within its molecular orbitals, which ultimately governs its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoxaline derivatives, the HOMO and LUMO are typically localized over the entire bicyclic ring system, indicating that the entire framework is involved in chemical reactions and electronic transitions. iucr.org DFT calculations can precisely determine the energies of these frontier orbitals. For example, a study on 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione reported a HOMO energy of -6.1139 eV, a LUMO energy of -1.4232 eV, and a resulting energy gap of 4.6907 eV. iucr.org This information is instrumental in predicting how quinoxaline-5,8-dione and its derivatives will interact with other molecules and their potential applications in areas like dye-sensitized solar cells, where efficient electron transfer is paramount. researchgate.netwu.ac.th

Table 1: Frontier Molecular Orbital Data for a Related Quinoxaline Derivative

| Parameter | Value |

| HOMO Energy | -6.1139 eV |

| LUMO Energy | -1.4232 eV |

| HOMO-LUMO Gap (ΔE) | 4.6907 eV |

| Data for 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione iucr.org |

Charge Distribution and Reactivity Indices

The distribution of electron density within a molecule is key to understanding its reactive sites. DFT calculations can generate a map of the molecular electrostatic potential (MEP), which illustrates the regions of positive and negative charge. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) centers, providing valuable predictions about how the molecule will interact with other reagents. researchgate.net

Beyond the MEP, several chemical reactivity descriptors can be derived from the HOMO and LUMO energies. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.gov

These reactivity indices provide a quantitative framework for predicting the chemical behavior of quinoxaline-5,8-dione. For instance, the calculated values for 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione were an electronegativity of 3.929, a hardness of 2.345, and an electrophilicity index of 3.291. iucr.org

Table 2: Calculated Reactivity Indices for a Related Quinoxaline Derivative

| Reactivity Index | Value |

| Electronegativity (χ) | 3.929 |

| Chemical Hardness (η) | 2.345 |

| Chemical Softness (S) | 0.213 |

| Electrophilicity Index (ω) | 3.291 |

| Data for 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione iucr.org |

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. iiste.org Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. researchgate.netwu.ac.th This allows for an understanding of the electronic transitions occurring within the molecule upon absorption of light.

Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For quinoxaline derivatives, DFT has been successfully used to predict IR, UV, and NMR spectroscopic data. iiste.orgresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into their movements and interactions. nih.gov

Intermolecular Interactions and Adsorption Mechanisms

MD simulations are particularly powerful for studying how molecules interact with each other and with surfaces. nih.gov For quinoxaline-5,8-dione, MD simulations could be employed to understand its aggregation behavior in solution or its adsorption onto the surface of a material. This is highly relevant for applications such as the development of corrosion inhibitors or for understanding its behavior in biological systems. wu.ac.th

In the context of materials science, MD simulations can elucidate the adsorption mechanism of quinoxaline derivatives on metal surfaces. By analyzing the simulation trajectories, researchers can identify the specific atoms and functional groups involved in the interaction, the orientation of the molecule on the surface, and the strength of the adsorption. For example, in the study of corrosion inhibitors, MD simulations can reveal how quinoxaline molecules form a protective layer on a metal surface, preventing corrosive agents from reaching it. wu.ac.th Similarly, in the context of lithium-ion batteries, simulations have been used to study the adsorption and diffusion of lithium ions in materials containing quinoxaline-dione structures. escholarship.org

Theoretical Prediction of Optical Properties

The optical characteristics of organic molecules, including quinoxaline-5,8-dione and its derivatives, are of significant interest for applications in materials science, particularly in the development of optoelectronic devices like organic solar cells. researchgate.net Computational chemistry provides powerful tools to predict these properties before undertaking complex and costly synthesis. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to forecast the optical behavior of such compounds. researchgate.netresearchgate.net

These theoretical calculations can accurately predict parameters like excitation energies and absorption spectra. researchgate.net For instance, studies on related quinoxaline structures have shown that TD-DFT calculations, when paired with a suitable functional like the Coulomb attenuating method (CAM-B3LYP) and a basis set such as 6-311G(d,p), can reliably forecast the absorption and emission spectra of these molecules. researchgate.net The inclusion of a polarizable continuum model (PCM) helps to simulate the effects of a solvent environment, providing more realistic predictions. researchgate.net Such computational approaches are vital for understanding how structural modifications to the quinoxaline core can tune the optical properties for specific technological applications. researchgate.net

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, data storage, and frequency conversion. The NLO response of a molecule is quantified by its hyperpolarizability. Static hyperpolarizability (β₀) is the measure of this nonlinear response under a static electric field and is a key indicator of a molecule's potential as an NLO material.

Computational methods are indispensable for the in silico design and screening of molecules with high NLO activity. The prediction of static hyperpolarizability and other NLO properties for quinoxaline-based compounds is typically achieved through quantum chemical calculations. As with other optical properties, TD-DFT is a primary tool for this purpose. researchgate.netresearchgate.net The goal of these theoretical investigations is to establish a clear relationship between the molecular structure and the NLO response, allowing for the rational design of new materials. While specific static hyperpolarizability values for the parent quinoxaline-5,8-dione are not prominently detailed in surveyed research literature, the computational methods for their prediction are well-established for related heterocyclic systems.

Table 1: Computational Methods for Predicting Optical and NLO Properties

| Computational Method | Property Predicted | Application Context |

|---|---|---|

| Time-Dependent DFT (TD-DFT) | Excitation energies, absorption/emission spectra, hyperpolarizability | Prediction of optical and NLO behavior of quinoxaline derivatives. researchgate.net |

| CAM-B3LYP Functional | Electronic excitation energies | Used with TD-DFT for accurate prediction of spectra in related systems. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Methodologies for Electronic Attributes

Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to correlate the structural features of a molecule with its physicochemical properties. researchgate.net These models are essential for predicting the behavior of new compounds and for understanding the underlying mechanisms that govern their properties. In the context of quinoxaline-5,8-dione, QSPR can be applied to understand and predict key electronic attributes.

A fundamental electronic attribute of a quinone is its reduction potential, which governs its ability to accept electrons and participate in redox cycling. nih.gov This property is highly sensitive to the nature and position of substituents on the quinone ring. Electron-withdrawing groups tend to make the reduction potential less negative (making the compound easier to reduce), whereas electron-donating groups make it more negative (making reduction more difficult). nih.gov

This principle is clearly illustrated by comparing the one-electron reduction potential of quinoxaline-5,8-dione with that of a substituted derivative. The introduction of electron-donating methyl groups at the 2 and 3 positions results in a significantly more negative reduction potential, a classic example of a QSPR. nih.gov This relationship highlights how computational and experimental data can be integrated to build predictive models for the electronic behavior of this class of compounds. Such QSPR studies are foundational in fields ranging from materials science to drug discovery, where the electronic properties of quinoxaline derivatives are tailored for specific functions. researchgate.netresearchgate.net

Table 2: One-Electron Reduction Potentials of Quinoxaline-5,8-dione Derivatives

| Compound | One-Electron Reduction Potential (E°′ vs NHE, pH 7) | Effect of Substituent | Reference |

|---|---|---|---|

| Quinoxaline-5,8-dione | -163 mV | Baseline | nih.gov |

Coordination Chemistry and Metallosupramolecular Architectures of Quinoxaline 5,8 Dione Ligands

Design and Synthesis of Quinoxaline-5,8-dione-Based Ligands

The design of ligands based on the quinoxaline-5,8-dione framework is driven by the goal of creating specific coordination environments for metal ions. The strategic placement of functional groups on the quinoxaline (B1680401) ring system allows for the tuning of the ligand's electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. cusat.ac.in

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of ligands in coordination chemistry due to their synthetic accessibility and structural versatility. cusat.ac.insapub.org They are typically formed through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone. cusat.ac.inaau.edu.et

In the context of quinoxaline-diones, Schiff base ligands can be synthesized by reacting the dione (B5365651) moiety with primary amines. This reaction introduces the imine group, which, along with other donor atoms within the quinoxaline structure, can participate in metal coordination. The lone pair of electrons on the sp2-hybridized nitrogen atom of the azomethine group is crucial for its coordination behavior. cusat.ac.in The resulting multidentate ligands can form stable chelate rings with transition metal ions, leading to complexes with diverse geometries and properties. mdpi.comnih.gov The synthesis of Schiff base ligands and their subsequent complexation with metal ions have been extensively studied for various quinoxaline derivatives, highlighting their importance in developing novel coordination compounds. researchgate.netnih.govresearchgate.net

Formation and Characterization of Transition Metal Complexes

Transition metal complexes of quinoxaline-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq The resulting complexes often exhibit distinct colors and can be isolated as crystalline solids. The stoichiometry and structure of these complexes are highly dependent on the nature of the metal ion, the ligand-to-metal molar ratio, and the reaction conditions. isca.in Research on analogous quinoxaline derivatives has shown the formation of mononuclear complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.govfigshare.com

A combination of spectroanalytical techniques is employed to elucidate the structure and bonding in transition metal complexes of quinoxaline-dione-based ligands.

Elemental Analysis and Molar Conductance : These methods help determine the empirical formula and the electrolytic nature of the complexes, respectively, confirming the ligand-to-metal stoichiometry. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=O and C=N (azomethine) stretching bands, upon complexation provide evidence of bonding. The appearance of new, low-frequency bands can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. rdd.edu.iq

UV-Visible (Electronic) Spectroscopy : This technique provides information about the electronic transitions within the complex and is used to infer the geometry of the coordination sphere around the metal ion. The spectra typically show bands corresponding to ligand-based π→π* and n→π* transitions, as well as lower energy d-d transitions for the metal ion. mdpi.comrdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect changes in the chemical shifts of protons near the coordination sites. sapub.orgresearchgate.net

Thermal Analysis (TG/DTA) : Thermogravimetric (TG) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules, such as water. researchgate.netresearchgate.neteurjchem.com

The geometry of the metal center in quinoxaline-based complexes is determined by the coordination number of the metal ion and the nature of the ligand. libretexts.org Based on electronic spectra and magnetic susceptibility measurements, various geometries have been proposed for transition metal complexes with analogous quinoxaline-derived Schiff base ligands. mdpi.comresearchgate.net Common coordination geometries include octahedral, tetrahedral, and square planar. researchgate.netresearchgate.netlibretexts.org For instance, studies on complexes with ligands derived from quinoxaline-2-carboxaldehyde have suggested octahedral geometries for Mn(II), Co(II), and Ni(II) complexes, a tetrahedral structure for a different set of Mn(II), Co(II), and Ni(II) complexes, and a square-planar geometry for the Cu(II) complex. researchgate.net

Table 1: Proposed Geometries for Transition Metal Complexes with Analogous Quinoxaline-Based Ligands This table is based on data from complexes with various quinoxaline derivatives, not specifically quinoxaline-5,8-dione.

| Metal Ion | Coordination Number | Proposed Geometry | Reference Ligand System |

|---|---|---|---|

| Co(II), Ni(II), Mn(II) | 6 | Octahedral | Quinoxaline-based Hydrazone mdpi.comeurjchem.com |

| Cu(II) | 4 | Square Planar | Quinoxaline-2-carboxaldehyde Schiff Base researchgate.net |

| Zn(II) | 4 | Tetrahedral | Quinoxaline-2-carboxaldehyde Schiff Base researchgate.net |

| Fe(III) | 6 | Octahedral | Quinoxaline-based Hydrazone mdpi.com |

| Co(II), Zn(II) | 4 | Tetrahedral | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline isca.in |

Lanthanide Complexes and Luminescent Properties

Quinoxaline derivatives have also been utilized as ligands for lanthanide ions (Ln³⁺), leading to complexes with interesting photoluminescent properties. nih.govrsc.org The direct excitation of lanthanide ions is often inefficient due to the Laporte-forbidden nature of their f-f transitions, resulting in very low absorption coefficients. nih.gov To overcome this, organic ligands that can absorb light and transfer the energy to the lanthanide ion are employed.

Research on the closely related quinoxaline-2,3(1H,4H)-dione (H₂QXD) has demonstrated the successful synthesis of isostructural lanthanide-organic complexes. nih.govnih.gov For example, a series of complexes with the general formula [Ln₂(OH)(HQXD)(H₂QXD)₂]·H₂O (where Ln = Eu, Tb, Sm, Dy, Gd) has been synthesized under hydrothermal conditions. rsc.orgnih.gov Single-crystal X-ray diffraction analysis of the europium complex revealed a structure featuring 1D chiral "Eu₂O₃" chains surrounded by the organic ligands, which are further connected into a 3D supramolecular framework through hydrogen bonding and π-π stacking interactions. nih.govrsc.org

The process by which an organic ligand absorbs light energy and transfers it to a coordinated lanthanide ion, which then emits its characteristic luminescence, is known as the "antenna effect". nih.govnih.gov This intramolecular energy transfer mechanism is fundamental to the bright emission observed in many lanthanide complexes. researchgate.net

The mechanism involves several steps:

Ligand Excitation : The organic ligand (antenna) absorbs UV radiation, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁). nih.gov

Intersystem Crossing (ISC) : The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

Energy Transfer (ET) : Energy is transferred from the ligand's triplet state to the resonant energy levels of the coordinated lanthanide ion, populating the metal's excited f-electron states.

Lanthanide Emission : The excited lanthanide ion relaxes to its ground state by emitting light, producing the characteristic sharp, line-like emission bands.

For the energy transfer to be efficient, the triplet state energy level of the ligand must be appropriately positioned—typically slightly higher than the accepting energy level of the lanthanide ion to facilitate the transfer and prevent back-energy transfer. nih.gov

In the case of quinoxaline-2,3(1H,4H)-dione (H₂QXD) complexes, photoluminescence studies have confirmed that the ligand acts as an effective antenna. nih.govrsc.orgnih.gov The energy transfer from the triplet state of H₂QXD to the Tb³⁺ ion was found to be more effective than to Eu³⁺, Sm³⁺, or Dy³⁺ ions. rsc.orgnih.gov This is explained by the energy gap between the ligand's triplet state and the lanthanide's accepting level. rsc.org

Table 2: Energy Levels and Transfer Efficiency in Lanthanide Complexes of Quinoxaline-2,3(1H,4H)-dione (H₂QXD)

| Parameter | Eu³⁺ | Tb³⁺ | Sm³⁺ | Dy³⁺ |

|---|---|---|---|---|

| Ligand Triplet State (T₁) Energy (cm⁻¹) | ~24,875 | |||

| Ln³⁺ Accepting Level | ⁵D₁ | ⁵D₄ | ⁴G₅/₂ | ⁴F₉/₂ |

| Ln³⁺ Accepting Level Energy (cm⁻¹) | 19,026 | 20,500 | 17,900 | 20,875 |

| Energy Gap (T₁ - Ln³⁺) (cm⁻¹) | 5,849 | 4,375 | 6,975 | 4,000 |

| Observed Transfer Efficiency | Moderate | High | Low | Low |

Data sourced from studies on quinoxaline-2,3(1H,4H)-dione. rsc.org

The optimal energy gap for efficient sensitization is typically in the range of 2500–4500 cm⁻¹. The energy gap for the Tb³⁺ complex falls within this range, explaining why H₂QXD is a more suitable sensitizer for Tb³⁺ luminescence, resulting in strong green emission. rsc.org

Role of Quinoxaline-diones in Supramolecular Assembly

Hydrogen Bonding and Pi-Stacking Interactions

The supramolecular organization of quinoxaline-diones is a result of a delicate balance between two principal non-covalent interactions: hydrogen bonding and pi-stacking. Hydrogen bonds provide directionality and strength to the assembly, while pi-stacking interactions contribute to the stabilization of the extended structures through favorable electrostatic and van der Waals forces between the aromatic rings.

Hydrogen Bonding:

In the solid state, quinoxaline-dione derivatives often exhibit well-defined hydrogen bonding patterns that play a crucial role in the formation of their supramolecular architectures. The presence of N-H donor groups and C=O acceptor groups in the dione ring allows for the formation of robust intermolecular connections. A common motif observed in the crystal structures of related 1,4-dihydro-2,3-quinoxalinediones is the formation of centrosymmetric dimeric rings through N-H···O hydrogen bonds rsc.org. In this arrangement, two molecules are held together in a head-to-tail fashion, creating a stable, planar dimer.

These dimeric units can then serve as building blocks for larger assemblies. For instance, they can be further connected through additional hydrogen bonds to form infinite one-dimensional chains or tapes rsc.org. The specific hydrogen-bonding pattern can be influenced by the presence of substituents on the quinoxaline ring, which may introduce steric hindrance or additional hydrogen-bonding sites. In some cases, solvent molecules can also be incorporated into the crystal lattice, mediating the hydrogen-bonding network between the quinoxaline-dione molecules. A Hirshfeld surface analysis of a hydrated trimethylquinoxaline-2,3-dione derivative revealed that O···H/H···O interactions account for a significant portion (28.6%) of the close intermolecular contacts, underscoring the importance of hydrogen bonding in the crystal packing nih.govtemple.edumdpi.com.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| N-H···O | N-H | C=O | 2.8 - 3.0 | 160 - 180 | rsc.org |

| C-H···O | C-H | C=O | 3.0 - 3.5 | 140 - 160 | nih.govtemple.edumdpi.com |

| O-H···O | O-H (solvent) | C=O | 2.7 - 2.9 | 165 - 175 | nih.govtemple.edumdpi.com |

Pi-Stacking Interactions:

The extended π-conjugated system of the quinoxaline ring is conducive to significant π-π stacking interactions, which are a driving force in the formation of columnar or layered supramolecular structures. In many quinoxaline derivatives, molecules arrange themselves in a parallel-displaced or "slipped" stacking arrangement to maximize attractive forces and minimize repulsive interactions. This type of stacking is often observed in conjunction with hydrogen bonding, where the hydrogen-bonded networks form sheets, and these sheets are then stacked on top of one another.

| Interaction Type | Description | Typical Interplanar Distance (Å) | Reference |

| π-π Stacking | Parallel-displaced stacking of quinoxaline rings | 3.2 - 3.4 | rsc.org |

| π-π Stacking | Columnar stacking in related dipyrido[f,h]quinoxaline | 3.23 - 3.38 | chemspider.com |

Applications in Advanced Materials and Energy Systems

Organic Electronics and Optoelectronic Devices

Quinoxaline-based materials have been widely investigated as electron-transporting materials, non-fullerene acceptors, and n-type semiconductors in various organic electronic devices. nih.govqmul.ac.uk The inherent properties of the quinoxaline (B1680401) scaffold, such as its structural diversity and the ease of synthesis, allow for the fine-tuning of electronic and photophysical characteristics to suit specific device requirements. nih.govscholaris.ca

The semiconducting properties of various quinoxaline derivatives have been a subject of significant research interest. researchgate.netfrontiersin.org These materials have been explored for their potential in organic field-effect transistors (OFETs) and other semiconductor applications. nih.gov For example, a novel alternating donor-acceptor polymer, PQ1, based on a thiophene-substituted quinoxaline, exhibited p-type semiconductor behavior with good hole mobility. nih.gov While these studies underscore the promise of the quinoxaline core in organic semiconductors, specific investigations into the charge transport properties and semiconductor performance of quinoxaline-5,8-dione remain limited.

Quinoxaline derivatives are well-regarded for their applications as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs), often serving as electron transporting layers, hosts, or emitters. google.comresearchgate.net Their thermal stability and tunable emission properties make them attractive candidates for creating efficient and durable OLEDs. google.com Patents have been filed for novel quinoxaline derivatives designed for use in various layers of an OLED device. google.com Despite the extensive research on quinoxaline-based OLEDs, there is a lack of specific reports on the fabrication and performance of devices that explicitly utilize quinoxaline-5,8-dione as a key component.

The inherent fluorescence of many quinoxaline compounds has led to their investigation as fluorescent dyes and sensors. researchgate.netnih.gov Their photophysical properties can often be tuned by introducing different substituents, leading to changes in their absorption and emission spectra. researchgate.net This makes them suitable for applications in chemical sensing and bio-imaging. nih.govresearchgate.net While the synthesis and fluorescent properties of various quinoxaline derivatives have been reported, detailed studies on the specific use of quinoxaline-5,8-dione as a fluorescent probe are not extensively documented in the available literature.

Quinoxaline-based dyes have been synthesized and evaluated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netcase.eduresearchgate.netspringerprofessional.de The electron-accepting quinoxaline unit plays a crucial role in the donor-π-acceptor (D-π-A) structure of these dyes, facilitating efficient electron injection into the semiconductor electrode. case.edu Research on novel quinoxaline-based organic sensitizers has shown promising power conversion efficiencies. case.edu However, a study focusing specifically on quinoxaline-2,3-dione derivatives for DSSCs was found, indicating that while the broader quinoxaline dione (B5365651) family is of interest, specific research on the 5,8-dione isomer in this application is not apparent. wu.ac.thresearchgate.net

The development of copolymers incorporating quinoxaline derivatives has been a strategy for creating materials for Polymer Light-Emitting Diodes (PLEDs). For instance, polyfluorene copolymers with quinoxaline derivatives have been used to fabricate white-light-emitting PLEDs. researchgate.net These studies demonstrate the utility of the quinoxaline scaffold in designing emissive polymers. However, there is a lack of specific research detailing the synthesis and application of polymers derived from quinoxaline-5,8-dione for PLEDs in the available scientific literature.

Redox Flow Battery Technologies

Quinoxaline-diones are emerging as a promising class of organic molecules for energy storage, particularly in the context of redox flow batteries (RFBs). Their versatile electrochemical properties and tunable molecular structures make them attractive candidates for both the negative (anolyte) and positive (catholyte) sides of these batteries.

Quinoxaline-diones as Anolytes/Catholytes

Quinoxaline derivatives have been investigated as potential anolyte materials in both aqueous and non-aqueous RFBs. For instance, quinoxaline itself has been identified as a promising anolyte for non-aqueous redox flow batteries (NRFBs) due to its high solubility, low reaction potential, and ability to transfer two electrons. researchgate.net In some configurations, when paired with a catholyte like 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene (DBBMEB), the resulting battery can achieve a voltage of over 2.5 V. researchgate.net

Derivatives of quinoxaline have also been explored to enhance performance. For example, the indolo[2,3-b]quinoxaline scaffold has been used to develop highly stable, low-reduction potential anolytes for NRFBs. researchgate.netnih.govnih.gov A specific derivative, a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, demonstrated a low reduction potential of -2.01 V versus Fc/Fc+, high solubility exceeding 2.7 M in acetonitrile, and remarkable stability. researchgate.netnih.govnih.gov When this anolyte was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte, it resulted in a 2.3 V all-organic NARFB. researchgate.netnih.govnih.gov

While much of the research has focused on anolytes, the tunable nature of quinone/hydroquinone (B1673460) systems, a category that includes quinoxaline-diones, suggests their potential application as catholytes as well. mdpi.com However, the stability of organic catholytes, in general, presents a greater challenge compared to anolytes. mdpi.com

Factors Influencing Redox Potentials and Solubility in RFBs

The electrochemical properties of quinoxaline-diones in RFBs, such as their redox potential and solubility, are influenced by several key factors. These factors can be manipulated through molecular design to optimize battery performance.

Substituents: The addition of electron-withdrawing or electron-donating groups to the quinoxaline structure can significantly alter the redox potential. Electron-withdrawing substituents tend to increase the potential, while electron-donating groups decrease it. researchgate.net The number and position of these substituents also play a crucial role. For instance, the number of carboxy-groups on the pyrazinic ring has been shown to have a strong impact on the heterogeneous electron transfer kinetics. researchgate.net

Molecular Aggregation: At higher concentrations, molecular aggregation can occur, which reduces the effective number of electrons involved in the redox process. This can lead to a significant reduction in the achievable volumetric capacity, yielding values much lower than the theoretical capacity. researchgate.net

Electrolyte Composition: The choice of electrolyte and the presence of certain ions can modulate the electrochemical properties of quinoxalines. researchgate.net For example, quinoxaline can be electrochemically inactive in some electrolytes but show activity in others, such as acetonitrile. The presence of certain Lewis acids, formed from electrolyte components, can create adducts with quinoxaline, leading to electrochemical activity at a much higher potential. researchgate.net

Solvent: The solvent system, whether aqueous or non-aqueous, has a profound impact on both solubility and redox potential. Non-aqueous systems can offer a wider electrochemical window, but solubility of the redox-active species in all states of charge is a critical challenge. researchgate.net

Structural Modifications: More complex structural modifications, such as fusing other ring systems to the quinoxaline core (e.g., indolo[2,3-b]quinoxaline), can lead to significantly improved stability and lower reduction potentials, making them better anolyte candidates. researchgate.netnih.govnih.gov

The interplay of these factors is critical in designing quinoxaline-dione-based molecules for high-performance RFBs. nih.govresearchgate.netlibretexts.org

Electrochemical Performance and Stability in Aqueous Media

The performance and stability of quinoxaline-diones in aqueous media are of particular interest for developing cost-effective and environmentally friendly RFBs. However, stability in aqueous electrolytes can be a significant challenge.

One of the primary degradation pathways for some quinoxaline derivatives in alkaline aqueous media is tautomerization of the reduced form of the molecule. nsf.gov For example, 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) was found to be susceptible to tautomerization, leading to capacity fade. nsf.gov This is in contrast to other potential degradation mechanisms like Michael addition, dimerization, or hydrogenation. nsf.gov

By understanding these degradation mechanisms, molecular design principles can be applied to improve stability. For instance, quinoxaline-2-carboxylic acid was identified as a more tautomerization-resistant derivative and did not show capacity fade during 220 hours of flow cell cycling in a mixed symmetric configuration. nsf.gov

The pH of the aqueous solution has a strong impact on the electrochemical performance of quinoxaline, affecting peak separation and cycle stability. researchgate.net Certain anions in the electrolyte, such as chloride and sulfate, can also reduce the peak separation. researchgate.net When stable, quinoxaline exhibits a redox potential of approximately -0.5 V vs. RHE in aqueous solutions. researchgate.net

The table below summarizes the performance of some quinoxaline derivatives in RFBs.